N-cycloheptylpyridine-3-carboxamide
Description
N-Cycloheptylpyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine ring substituted at the 3-position with a carboxamide group linked to a cycloheptyl moiety.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-cycloheptylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(11-6-5-9-14-10-11)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H,15,16) |
InChI Key |
YCNAIZSBSFXJGD-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with N-cycloheptylpyridine-3-carboxamide but differ in heterocyclic cores, substituents, and stereochemistry:
LY2033298 (Thieno[2,3-b]pyridine Carboxamide)
- Structure: Thienopyridine core with 3-amino, 5-chloro, 6-methoxy, and 4-methyl substituents.
- Additional chloro and methoxy groups may improve metabolic stability or target selectivity compared to simpler pyridine derivatives .
- Molecular Formula : C₁₃H₁₄ClN₃O₂S (MW: ~323.8 g/mol).
N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide
- Structure : Pyrrolidine ring with a 5-oxo group and a 3-chlorophenyl substituent.
- Aryl chlorination (3-chlorophenyl) enhances lipophilicity and may influence receptor binding kinetics .
- CAS No.: 331759-19-3.
(3R)-N-Cyclohexylpiperidine-3-Carboxamide (VX5)
- Structure : Piperidine ring with a cyclohexyl carboxamide and (3R)-stereochemistry.
- Key Differences :
- Molecular Formula : C₁₂H₂₂N₂O (MW: 210.32 g/mol).
6-Chloro-N-[5-[2-(Cyclohexylamino)pyridin-4-yl]-4-(3-Methylphenyl)-1,3-Thiazol-2-yl]-N-Methylpyridine-3-Carboxamide
- Structure: Hybrid structure combining pyridine, thiazole, and cyclohexylamino groups.
- Key Differences :
Critical Observations
- Lipophilicity : Cycloheptyl and cyclohexyl groups in these compounds enhance membrane permeability, but larger substituents (e.g., thiazole in ) may reduce solubility.
- Bioactivity: Thienopyridine (LY2033298) and thiazole-containing analogs likely exhibit distinct target profiles due to aromatic heterocycle diversity.
- Stereochemical Impact: VX5’s (3R)-configuration underscores the importance of chirality in drug design, a factor absent in non-chiral analogs like this compound.
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